IRL 2500

描述

Overview of Endothelin Peptides and Receptor Subtypes (ETA and ETB)

The endothelin peptide family consists of three main isoforms: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). ahajournals.org ET-1 is the most abundant and well-studied isoform, primarily produced by endothelial cells lining blood vessels. ahajournals.orgastrazeneca.com These peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on cell surfaces. nih.govjst.go.jp Two primary endothelin receptor subtypes have been identified in mammals: Endothelin A (ETA) and Endothelin B (ETB) receptors. ahajournals.orgrpsg.org.ukwikipedia.org

The ETA receptor exhibits a higher affinity for ET-1 and ET-2, with a significantly lower affinity for ET-3. ahajournals.orgrpsg.org.uk Conversely, the ETB receptor binds all three endothelin isoforms (ET-1, ET-2, and ET-3) with nearly identical high affinity. rpsg.org.ukmedchemexpress.com ETA receptors are predominantly located on vascular smooth muscle cells, while ETB receptors are found on both endothelial cells and, to some extent, vascular smooth muscle cells. ahajournals.orgrpsg.org.ukwikipedia.org Both receptor subtypes are also distributed in various other tissues, including the brain, kidneys, and lungs. nih.govwikipedia.orgastrazeneca.com

Physiological and Pathophysiological Roles of Endothelin Receptors

The activation of ETA and ETB receptors mediates diverse physiological and pathophysiological responses. nih.gov ETA receptors primarily mediate vasoconstriction, cell proliferation, and inflammation. ahajournals.orgresearchgate.net When ET-1 binds to ETA receptors on vascular smooth muscle cells, it leads to an increase in intracellular calcium levels, resulting in muscle contraction and narrowing of blood vessels. astrazeneca.com

In contrast, ETB receptors have a more complex and often dual role. On endothelial cells, ETB receptor activation stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin, thereby promoting vasodilation and preventing apoptosis. ahajournals.orgrpsg.org.ukwikipedia.orgcvphysiology.com ETB receptors are also crucial for the clearance of circulating ET-1 from the bloodstream, a vital mechanism for regulating systemic endothelin levels. ahajournals.orgjst.go.jpnih.gov However, ETB receptors on vascular smooth muscle cells can also mediate vasoconstriction, and in certain contexts, their activation can even elicit vessel contraction. rpsg.org.uknih.govoup.com

Dysregulation of the endothelin system, particularly the overactivation of ET-1 and its receptors, is implicated in the pathogenesis of numerous cardiovascular and other diseases. ahajournals.orgahajournals.orgnih.gov These include:

Hypertension: ET-1 is a potent vasoconstrictor, and its dysregulation contributes to increased vascular tone and elevated blood pressure. tandfonline.comoup.com

Pulmonary Arterial Hypertension (PAH): The endothelin system plays a significant role in the development and progression of PAH by increasing vascular tone and promoting vascular remodeling. nih.goversnet.org

Heart Failure: Elevated ET-1 levels are observed in heart failure, where it can contribute to cardiac hypertrophy and impaired function. ahajournals.orgnih.govcvphysiology.comoup.com

Atherosclerosis and Restenosis: ET-1 contributes to inflammation and cell proliferation involved in these conditions. ahajournals.orgahajournals.org

Renal Disease: Endothelins are involved in diabetic kidney disease and focal segmental glomerulosclerosis, and ETA receptor antagonism has shown renoprotective effects. ahajournals.orgastrazeneca.comahajournals.org

Neurological Diseases: Endothelin receptors are found in the nervous system and have been implicated in conditions like cerebral vasospasm and brain edema. ahajournals.orgwikipedia.orgresearchgate.netnih.gov

Contextualization of Endothelin Receptor Antagonist Development

Given the widespread physiological and pathophysiological influence of the endothelin system, the development of endothelin receptor antagonists (ERAs) has been a significant area of pharmacological research. ahajournals.orgpatsnap.com Early drug development efforts focused on identifying non-peptide small molecule compounds that were orally active and targeted either the ETA receptor selectively or both ETA and ETB receptors non-selectively. ahajournals.org The first ERAs to receive regulatory approval were primarily for conditions like pulmonary arterial hypertension. ahajournals.orgersnet.orgpatsnap.com

ERAs are broadly categorized into three types: selective ETA receptor antagonists, selective ETB receptor antagonists, and dual (non-selective) ETA/ETB receptor antagonists. patsnap.com The therapeutic strategy behind ERAs aims to block the detrimental effects of excessive endothelin activation, particularly the vasoconstrictive and proliferative actions mediated by ETA receptors. tandfonline.comersnet.org

Significance of Selective ETB Receptor Antagonism in Research

While ETA receptor antagonism has been a primary focus for therapeutic development, the role of ETB receptors and the significance of their selective antagonism in research are increasingly recognized. nih.govnih.gov The dual nature of ETB receptors—mediating both vasodilation (via endothelial NO release) and vasoconstriction (on smooth muscle cells), as well as being crucial for ET-1 clearance—makes selective ETB antagonism a valuable tool for dissecting the precise contributions of this receptor subtype in various physiological and disease states. ahajournals.orgrpsg.org.uknih.govnih.gov

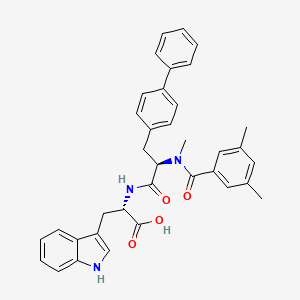

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDORQWMYRRLQV-JHOUSYSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415511 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169545-27-1 | |

| Record name | IRL-2500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Receptor Pharmacology of Irl 2500

Endothelin Receptor Binding Selectivity Profile of IRL-2500

IRL-2500 exhibits a distinct selectivity profile for endothelin receptors, demonstrating significantly higher affinity for the ETB receptor compared to the Endothelin A (ETA) receptor.

IRL-2500 functions as a potent and selective antagonist for the ETB receptor. Its inhibitory concentration 50% (IC50) values for the human ETB receptor are consistently reported around 1.2 nM to 1.3 nM. Current time information in Wiltshire, GB.nih.govnih.govnih.govwikipedia.orgtocris.comguidetopharmacology.orgnih.govwikipedia.org In human left ventricle tissue, the equilibrium dissociation constant (KD) for IRL2500 at ETB receptors is approximately 78.2 ± 9.7 nM, while in rat left ventricle, it is higher at 300.0 ± 75.1 nM. mims.com In in vitro studies, IRL-2500 demonstrated a pKb of 7.77 against sarafotoxin S6c (STX6c)-mediated contraction in dog saphenous vein and a pKb of 6.92 against STX6c-induced relaxation in preconstricted rabbit mesenteric artery. wikipedia.org

Table 1: Affinity of IRL-2500 for Endothelin B (ETB) Receptors

| Assay/Tissue Type | Parameter | Value | Reference |

| Human ETB Receptor | IC50 | 1.2 - 1.3 nM | Current time information in Wiltshire, GB.nih.govnih.govnih.govwikipedia.orgtocris.comguidetopharmacology.orgnih.govwikipedia.org |

| Human Left Ventricle | KD | 78.2 ± 9.7 nM | mims.com |

| Rat Left Ventricle | KD | 300.0 ± 75.1 nM | mims.com |

| Dog Saphenous Vein (STX6c-mediated contraction) | pKb | 7.77 | wikipedia.org |

| Rabbit Mesenteric Artery (STX6c-induced relaxation) | pKb | 6.92 | wikipedia.org |

In contrast to its high affinity for ETB receptors, IRL-2500 exhibits considerably lower affinity for ETA receptors. The IC50 value for the ETA receptor is reported to be over 3 μM or 94 nM. Current time information in Wiltshire, GB.nih.govnih.govnih.govwikipedia.orgtocris.comguidetopharmacology.orgnih.govwikipedia.org This translates to an over 100-fold Current time information in Wiltshire, GB. or 70-fold tocris.com selectivity for the ETB receptor over the ETA receptor. In human left ventricle, the KD for IRL2500 at ETA receptors is approximately 30.0 ± 20.8 μM, and in rat left ventricle, it is 55.6 ± 9.93 μM. mims.com

Table 2: Affinity of IRL-2500 for Endothelin A (ETA) Receptors

| Assay/Tissue Type | Parameter | Value | Reference |

| Human ETA Receptor | IC50 | >3 μM or 94 nM | Current time information in Wiltshire, GB.nih.govnih.govnih.govwikipedia.orgtocris.comguidetopharmacology.orgnih.govwikipedia.org |

| Human Left Ventricle | KD | 30.0 ± 20.8 μM | mims.com |

| Rat Left Ventricle | KD | 55.6 ± 9.93 μM | mims.com |

Affinity for Endothelin B (ETB) Receptors

Receptor Binding Characterization

IRL-2500 effectively inhibits the binding of radiolabeled endothelin-1 (B181129) ([125I]-ET-1) to recombinant human endothelin receptors. Specifically, it inhibits [125I]-ET-1 binding to human ETB receptors with an IC50 of 1.3 ± 0.2 nM. wikipedia.orgtocris.com For human ETA receptors, the inhibition of [125I]-ET-1 binding occurs with an IC50 of 94 ± 3 nM. wikipedia.org Studies using a thermostabilized ETB receptor (ETB-Y4) showed that the IC50 value for IRL-2500 was comparable to that for the wild-type receptor, indicating that the thermostabilizing mutations did not significantly affect IRL-2500 binding. Current time information in Wiltshire, GB.unimelb.edu.au

Structural Basis of Receptor Interaction and Conformational Dynamics

Structural and functional analyses have established IRL-2500 as a potent inverse agonist of the ETB receptor. Current time information in Wiltshire, GB.guidetopharmacology.orgwmcloud.org Inverse agonists reduce the basal constitutive activity of a receptor, even in the absence of an orthosteric agonist. IRL-2500 achieves this by reducing the basal activity of the constitutively active ETB-L3.43Q mutant with an EC50 of 0.92 nM. Current time information in Wiltshire, GB.

The crystal structure of the human ETB receptor in complex with IRL-2500 has been resolved at 2.7 Å resolution, providing detailed insights into its binding mode. Current time information in Wiltshire, GB.guidetopharmacology.orgwmcloud.org IRL-2500 is a peptide-mimetic compound resembling the C-terminal tripeptide of endothelin-1, yet its binding orientation differs significantly from that of ET-1 and other antagonists like bosentan. Current time information in Wiltshire, GB.guidetopharmacology.org

A key feature of IRL-2500's interaction is the deep penetration of its biphenyl (B1667301) group into the transmembrane core of the ETB receptor, specifically proximal to D2.50. Current time information in Wiltshire, GB.guidetopharmacology.orgwmcloud.org This interaction, along with the dimethylbenzoyl group, effectively "sandwiches" the W3366.48 side chain, preventing its inward rotation. Current time information in Wiltshire, GB.unimelb.edu.au This rigid stabilization of the inactive conformation is crucial for IRL-2500's inverse agonistic activity, as it prevents the receptor from transitioning to its active state. Current time information in Wiltshire, GB.unimelb.edu.au

Further specific interactions include the formation of a hydrogen bond between the tryptophan side chain of IRL-2500 and the carbonyl group of N1582.61, as well as a cation-π interaction with K1612.64. Current time information in Wiltshire, GB.unimelb.edu.au Additionally, the carboxylate group of the tryptophan moiety forms salt bridges with R3436.55. unimelb.edu.au These intricate molecular interactions collectively contribute to IRL-2500's high affinity and inverse agonistic action at the ETB receptor. Current time information in Wiltshire, GB.guidetopharmacology.orgunimelb.edu.auwmcloud.org

Insights from Crystal Structure Analysis of the IRL-2500/ETB Receptor Complex

The crystal structure of the human ETB receptor in complex with IRL-2500 has been determined at a resolution of 2.7 Å (Protein Data Bank code: 6K1Q). nih.govwikipedia.orgwikipedia.orgnih.gov This structural analysis provides critical insights into the binding mode and selectivity of IRL-2500.

Mechanisms of Stabilizing Inactive Receptor Conformation

IRL-2500's function as a potent inverse agonist for the ETB receptor is attributed to its ability to stabilize the receptor in an inactive conformation, thereby reducing its basal activity. nih.govwikipedia.orguni.luguidetoimmunopharmacology.orguni-freiburg.de A key structural feature responsible for this mechanism is the biphenyl group of IRL-2500. nih.govwikipedia.orguni.luguidetoimmunopharmacology.org

This biphenyl moiety penetrates deeply into the transmembrane core of the receptor, positioning itself proximally to the D2.50 residue (Asp147). nih.govwikipedia.orguni.luguidetoimmunopharmacology.org This deep penetration is crucial for stabilizing the inactive state. By sandwiching the side chain of W336^6.48 (Tryptophan 336 in transmembrane helix 6) with its aromatic groups, the biphenyl group sterically prevents the inward motion of W336^6.48. nih.govguidetoimmunopharmacology.orguni-freiburg.denih.gov This action effectively restricts the conformational changes in transmembrane helix 6 that are typically associated with receptor activation, thus rigidly preventing the transition to the active state. The binding mode of IRL-2500 in stabilizing the inactive conformation shares similarities with other inverse agonists, such as BIIL260 in the leukotriene B4 receptor (BLT1), where a similar interaction with D2.50 contributes to inactivation. guidetoimmunopharmacology.org

Identification of Key Residue Interactions within the Binding Pocket

IRL-2500 binds within the transmembrane binding cleft of the ETB receptor, which is exposed to the extracellular side. nih.govciteab.com The compound's various moieties engage in specific interactions with key residues within this binding pocket:

Tryptophan Moiety: The carboxylate group of the tryptophan forms salt bridges with R343^6.55 (Arginine 343). This electrostatic interaction is a common characteristic of antagonist binding to the ETB receptor. nih.govciteab.com Additionally, the tryptophan side chain forms a hydrogen bond with the carbonyl group of N158^2.61 (Asparagine 158) and a cation-π interaction with the K161^2.64 (Lysine 161) side chain. Extensive van der Waals interactions are also observed with V177^3.28 (Valine 177), P178^3.29 (Proline 178), and F240^4.64 (Phenylalanine 240). nih.gov

Dimethylbenzoyl Group: This group engages in van der Waals interactions with a hydrophobic pocket formed by residues including V185^3.36 (Valine 185), L277^5.42 (Leucine 277), Y281^5.46 (Tyrosine 281), W336^6.48 (Tryptophan 336), and L339^6.51 (Leucine 339). nih.gov

Biphenyl Group: The biphenyl group penetrates deeply into the receptor core, interacting proximally with D147^2.50 (Aspartate 147). It forms van der Waals interactions with D147^2.50, H150^2.53 (Histidine 150), W336^6.48, and S376^7.43 (Serine 376). While it does not form hydrogen bonds, its deep penetration is critical for preventing conformational changes around D2.50. nih.govguidetoimmunopharmacology.org

The basis for IRL-2500's ETB-selectivity can be partially explained by differences in the binding site residues between ETB and ETA receptors. Three key residues within the IRL-2500 binding site are replaced by bulkier amino acids in the ETA receptor (H150Y, V177F, and S376T). These substitutions are hypothesized to induce steric clashes with the aromatic moieties of IRL-2500, thereby reducing its binding affinity for the ETA receptor.

Table 2: Key Residue Interactions of IRL-2500 with ETB Receptor

| IRL-2500 Moiety | Interacting Residues (Ballesteros-Weinstein numbers) | Type of Interaction | Source |

| Tryptophan | R343^6.55 | Salt bridge | nih.govciteab.com |

| Tryptophan | N158^2.61 (carbonyl group) | Hydrogen bond | nih.gov |

| Tryptophan | K161^2.64 | Cation-π interaction | nih.gov |

| Tryptophan | V177^3.28, P178^3.29, F240^4.64 | Van der Waals | nih.gov |

| Dimethylbenzoyl | V185^3.36, L277^5.42, Y281^5.46, W336^6.48, L339^6.51 | Van der Waals | nih.gov |

| Biphenyl | D147^2.50, H150^2.53, W336^6.48, S376^7.43 | Van der Waals | nih.gov |

Intracellular Signaling Mechanisms and Cellular Effects Modulated by Irl 2500

G-Protein Coupling and Downstream Signal Transduction Pathways

The ETB receptor's ability to couple with various G-protein subtypes is central to its physiological roles. IRL-2500's antagonistic action directly impacts the engagement of these G proteins, thereby altering subsequent cellular responses.

Table 1: G-Protein Coupling of Endothelin B (ETB) Receptor

| G-Protein Subtype | Typical Effect Upon ETB Activation | Influence of IRL-2500 (Antagonist/Inverse Agonist) |

| Gq/11 | Activates PLC, increases Ca²⁺ | Inhibits PLC activation and Ca²⁺ mobilization |

| Gs | Increases cAMP (indirectly) | Relieves Gi-mediated suppression of cAMP |

| Gi/o (including Gi2) | Suppresses adenylate cyclase, decreases cAMP | Inhibits Gi-mediated suppression, potentially increasing cAMP |

| G12/13 | Activates Rho protein signaling | Inhibits Rho protein activation |

Influence on Gs Protein-Mediated SignalingWhile ETA receptors are directly Gs-linked, leading to an increase in cyclic AMP (cAMP) levels, the ETB receptor primarily couples to Gi/o proteins, which suppress adenylate cyclase activity and thus decrease cAMP.mdpi.comnih.govmdpi.comAs an inverse agonist of the ETB receptor, IRL-2500 would relieve this Gi-mediated suppression of adenylate cyclase. This relief could indirectly lead to an increase in Gs-mediated cAMP production, particularly if there is basal Gs activity or other Gs-activating stimuli present. Therefore, IRL-2500 modulates cAMP levels by counteracting the inhibitory influence of ETB receptor activation on adenylate cyclase.

Modulation of Second Messenger Systems

IRL-2500's antagonistic action on the ETB receptor directly impacts key second messenger systems. Activation of the ETB receptor, primarily through Gq/11 coupling, initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphoinositides and the subsequent generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). These second messengers are critical for mobilizing intracellular Ca²⁺. mdpi.commdpi.comunipd.it

Conversely, the coupling of the ETB receptor to Gi proteins results in the suppression of adenylate cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). mdpi.comnih.govmdpi.com As an inverse agonist, IRL-2500 would counteract these effects. It would reduce PLC activation and, consequently, the production of DAG and IP3, leading to decreased intracellular Ca²⁺ mobilization. Simultaneously, by inhibiting the Gi-mediated suppression of adenylate cyclase, IRL-2500 could lead to an increase in cAMP levels.

Table 2: Impact of IRL-2500 on Key Second Messenger Systems

| Second Messenger System | Effect of ETB Receptor Activation | Effect of IRL-2500 |

| PLC/DAG/IP3/Ca²⁺ | Activation, increase in Ca²⁺ | Inhibition, decrease in Ca²⁺ |

| cAMP | Decrease (via Gi suppression) | Increase (by relieving Gi suppression) |

Effects on Rho Protein-Mediated Signaling in Astrocytes

Astrocytes, a type of glial cell in the central nervous system, express ETB receptors, and their activation can significantly influence astrocytic function. ETB receptor activation in astrocytes has been shown to trigger Rho protein-mediated signaling pathways. mdpi.comnih.gov This activation is crucial for processes such as cytoskeletal reorganization and cell-adhesion-dependent proliferation in astrocytes. mdpi.comoup.comnih.govbiorxiv.org These Rho-mediated signaling mechanisms are thought to contribute to the induction of reactive astrocytes, a state associated with various brain disorders. mdpi.combiorxiv.org By antagonizing the ETB receptor, IRL-2500 would inhibit these Rho-mediated cellular effects in astrocytes. This inhibition could potentially prevent or reduce the cytoskeletal changes and proliferative responses that are characteristic of ETB activation in these cells.

Impact on Cellular Phenotypes

IRL-2500's role as an ETB receptor antagonist allows it to influence several cellular phenotypes, primarily by interfering with signaling pathways downstream of ETB receptor activation.

Alterations in Cytoskeletal Reorganization

The endothelin B (ETB) receptor plays a critical role in regulating cytoskeletal dynamics, particularly in astrocytes. Activation of astrocytic ETB receptors is known to stimulate Rho protein-mediated signals mdpi.comnih.govnih.gov. These Rho signals are intrinsically involved in orchestrating cytoskeletal reorganization mdpi.comnih.govnih.gov. Given that IRL-2500 functions as a selective ETB receptor antagonist, its presence can modulate or inhibit these ETB receptor-mediated Rho signaling pathways, thereby impacting the structural integrity and dynamic rearrangements of the cytoskeleton. This modulation could influence cellular processes dependent on precise cytoskeletal control, such as cell shape, migration, and the formation of stress fibers.

Modulation of Cell-Adhesion-Dependent Proliferation

Cell-adhesion-dependent proliferation is another cellular process influenced by ETB receptor signaling. Research indicates that the activation of astrocytic ETB receptors, through the aforementioned Rho protein-mediated signals, contributes to cell-adhesion-dependent proliferation mdpi.comnih.govnih.gov. As an antagonist, IRL-2500 is expected to interfere with this ETB receptor-driven proliferative mechanism. By blocking the ETB receptor, IRL-2500 can modulate or inhibit the signals that promote cell-adhesion-dependent proliferation, thereby influencing cell growth and tissue development where ETB receptor activity is a contributing factor.

Regulation of Adrenomedullin (B612762) Secretion from Endothelial Cells

IRL-2500 significantly impacts the regulation of adrenomedullin (ADM) secretion from endothelial cells, highlighting an autocrine role for the ETB receptor in this process. Adrenomedullin, a vasodilating and natriuretic peptide, is synthesized and secreted by various cells, including vascular endothelial and smooth muscle cells ahajournals.orgnih.govahajournals.org.

Studies using cultured canine aortic endothelial cells (CAECs) have demonstrated that the ETB receptor actively stimulates ADM secretion ahajournals.orgnih.govahajournals.org. Stimulation of the ETB receptor with sarafotoxin S6c, a selective ETB receptor agonist, leads to an increase in both ADM production and secretion from these cells ahajournals.orgnih.govahajournals.org. Crucially, these stimulatory effects on ADM secretion are effectively blocked by the presence of IRL-2500, an ETB receptor antagonist ahajournals.orgnih.govahajournals.org. In contrast, the ETA receptor antagonist FR-139317 does not attenuate these actions, further confirming the specificity of the ETB receptor's involvement ahajournals.orgnih.govahajournals.org.

Furthermore, IRL-2500 alone has been observed to decrease basal ADM secretion, suggesting that even under normal conditions, basal endothelin-1 (B181129) (ET-1) secretion regulates ADM secretion via the ETB receptor ahajournals.orgahajournals.org. The reduction in ADM secretion induced by IRL-2500 can be reversed by the addition of excess sarafotoxin S6c, reinforcing the direct antagonistic action of IRL-2500 on the ETB receptor-mediated pathway ahajournals.orgahajournals.org.

The following table summarizes the effect of IRL-2500 on adrenomedullin secretion from canine aortic endothelial cells:

| Treatment (in CAECs) | Effect on Adrenomedullin (ADM) Secretion | Key Finding | Citation |

| Sarafotoxin S6c (ETB agonist) | Increased ADM production and secretion | ETB receptor stimulates ADM secretion | ahajournals.orgnih.govahajournals.org |

| Sarafotoxin S6c + IRL-2500 (ETB antagonist) | Blocked increased ADM secretion | IRL-2500 inhibits ETB receptor-mediated ADM secretion | ahajournals.orgnih.govahajournals.org |

| Sarafotoxin S6c + FR-139317 (ETA antagonist) | No attenuation of ADM secretion | IRL-2500's effect is ETB-specific | ahajournals.orgnih.govahajournals.org |

| IRL-2500 alone | Decreased basal ADM secretion | Basal ET-1 regulates ADM via ETB receptor | ahajournals.orgahajournals.org |

| IRL-2500 + excess Sarafotoxin S6c | Reversal of decreased ADM secretion | Antagonistic effect is reversible | ahajournals.orgahajournals.org |

Preclinical Pharmacological Studies of Irl 2500 in Animal Models

Neurological System Research

Modulation of Reactive Astrogliosis in Brain Disorders

Reactive astrogliosis is a complex response of astrocytes within the central nervous system (CNS) to various injuries and diseases, involving alterations in astrocyte number, morphology, and function citeab.comeasychem.org. Research indicates that the activation of astrocytic ETB receptors can promote the conversion of astrocytes to an activated, reactive phenotype wikipedia.org. As a selective ETB receptor antagonist, IRL-2500 has been investigated for its potential to modulate these processes. Studies, including those analyzing the crystal structure of the IRL-2500/ETB receptor complex, suggest that IRL-2500 can act as an inverse agonist, thereby potentially influencing ETB receptor-mediated astrocytic activation in brain disorders wikipedia.org. While direct comprehensive data on IRL-2500's modulation of reactive astrogliosis is limited in the provided search results, its established role as an ETB antagonist positions it as a compound of interest for further investigation in this area, given the link between ETB receptor activation and astrogliosis wikipedia.org.

Effects on Matrix Metalloproteinase-9 (MMP9) Expression

Matrix metalloproteinase-9 (MMP9), also known as gelatinase B, is an enzyme involved in the degradation and remodeling of the extracellular matrix, playing a role in various physiological and pathological processes bio-techne.comnih.gov. Its expression can be influenced by several factors, including inflammatory mediators and growth factors bio-techne.com. Limited information from the search results suggests that ETB antagonists, including IRL-2500, may have an attenuating effect on MMP9 expression guidetopharmacology.org. However, specific detailed research findings on the precise mechanisms or extent of IRL-2500's effects on MMP9 expression in the context of brain disorders are not extensively detailed in the current search output.

Effects on Vascular Endothelial Growth Factor A (VEGF-A) Expression

Vascular Endothelial Growth Factor A (VEGF-A) is a crucial signaling protein primarily known for its role in stimulating angiogenesis (the formation of new blood vessels) and increasing vascular permeability lu.senih.gov. Its expression is regulated by factors such as hypoxia and various cytokines and growth factors nih.gov. Based on the provided search results, there is no direct information detailing the specific effects of IRL-2500 on VEGF-A expression. Further research would be required to ascertain any direct modulatory role of IRL-2500 on VEGF-A expression.

Examination of Non-Endothelin Receptor-Mediated Vasodilation

Beyond its primary role as an ETB receptor antagonist, preclinical investigations have also explored the possibility of IRL-2500 exerting non-endothelin receptor-mediated vasodilatory effects. In conscious spontaneously hypertensive rats (SHRs), it has been suggested that IRL-2500 may also exert a non-ET receptor-mediated vasodilation nih.gov. This observation indicates a potential for IRL-2500 to influence vascular tone through mechanisms independent of the endothelin receptor system.

Advanced Research Methodologies and Techniques Employed in Irl 2500 Studies

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to examine the direct interactions of IRL-2500 with its target receptors and cellular systems, offering fundamental insights into its mechanism of action.

Radioligand receptor binding assays are a cornerstone for characterizing the affinity and selectivity of compounds for specific receptors. In studies of IRL-2500, these assays have primarily utilized transfected cell lines, offering a controlled system for expressing human endothelin receptors. IRL-2500 has been shown to inhibit the binding of [125I]-endothelin-1 (ET-1) to human ETB and ETA receptors expressed in transfected Chinese hamster ovary (CHO) cells. nih.gov

Detailed research findings from these assays demonstrate a significant selectivity for ETB receptors. The half-maximal inhibitory concentration (IC50) for ETB receptors was determined to be 1.3 nM, while for ETA receptors, it was 94 nM. nih.govtocris.commedchemexpress.comadooq.com This indicates that IRL-2500 is approximately 72-fold more selective for ETB receptors over ETA receptors. nih.govtocris.com Binding studies are typically performed at low temperatures (e.g., 4 °C) to prevent receptor internalization and ensure accurate measurement of ligand binding. nih.gov In addition to CHO cells, studies have also utilized ND7/104 (a hybrid cell line derived from rat dorsal root ganglia neurons and mouse neuroblastoma cells), HEK 293T, and HEK 293 cells to assess endothelin receptor expression and binding characteristics. nih.gov In these cell lines, ETB receptor binding sites accounted for approximately 25% in ND7/104 and HEK 293T cells, and 15% in HEK 293 cells, of the total endothelin receptor binding. nih.gov

Table 1: IRL-2500 Receptor Binding Affinity in Transfected CHO Cells

| Receptor Subtype | IC50 (nM) | Selectivity (ETB/ETA) | Reference |

| ETB | 1.3 | - | nih.govtocris.commedchemexpress.comadooq.com |

| ETA | 94 | ~72-fold | nih.govtocris.commedchemexpress.comadooq.com |

Functional assays using isolated vascular tissue preparations are critical for evaluating the physiological effects of compounds on vessel contractility and relaxation. These ex vivo models allow for the study of direct drug effects on vascular smooth muscle and endothelium, mimicking in vivo conditions more closely than cell culture alone.

IRL-2500 has been investigated in various isolated vascular tissues. It effectively inhibited the contraction mediated by sarafotoxin S6c (STX6c), an ETB-selective agonist, in the dog saphenous vein, with a pKb value of 7.77. nih.gov Furthermore, IRL-2500 demonstrated an inhibitory effect on STX6c-induced relaxation in preconstricted rabbit mesenteric arteries, exhibiting a pKb of 6.92. nih.gov In studies involving isolated rat mesenteric arteries, the interaction between endothelin-1 (B181129) (ET-1) and endothelin receptor antagonists was explored. A high concentration of IRL-2500 (10 µM) was observed to decrease the upper asymptote of the ET-1 concentration-effect curve, suggesting a modulation of the maximal response. nih.gov While a lower concentration (1 µM) of IRL-2500 did not significantly alter the ET-1 concentration-effect curve on its own, its presence was noted to increase the apparent affinity of the ETA receptor antagonist FR139317 and the potency of ET-1. nih.gov These preparations are valuable for understanding the complex interplay of vasoactive peptides and signal transduction pathways in vascular function. researchgate.net

Cell culture systems serve as fundamental tools in molecular and cellular biology, enabling detailed analysis of cellular processes in a controlled environment. For IRL-2500 studies, cell culture has been employed to investigate specific molecular mechanisms and cellular responses.

IRL-2500 has been utilized in experiments involving neuronal and embryonic kidney cell lines, such as ND7/104, HEK 293T, and HEK 293 cells. nih.gov These systems facilitate the study of various cellular phenomena, including cell growth, differentiation, and signaling pathways. tebubio.comvanderbilt.eduamerigoscientific.com For instance, molecular biology techniques like RT-PCR have been applied to examine the expression levels of ETA and ETB receptors in these cell lines. nih.gov Research findings indicate that in ND7/104 and HEK 293T cells, selective ETB receptor agonists, including sarafotoxin 6c, BQ-3020, and IRL-1620, did not induce a transient increase in intracellular calcium. nih.gov Moreover, the reduction of ETB mRNA levels through siRNA in HEK 293T cells did not abrogate calcium mobilization induced by ET-1, suggesting that ETB receptors may not play a primary role in this specific calcium response in these particular cell types. nih.gov

Functional Assays in Isolated Vascular Tissue Preparations

In Vivo Experimental Models

In vivo experimental models, particularly rodent models, are indispensable for evaluating the systemic effects of IRL-2500 and its therapeutic potential in complex physiological and pathological conditions.

Rodent models are widely used to study cardiovascular physiology and disease, providing insights into blood pressure regulation, vascular tone, and cardiac function. researchgate.netnih.govnih.gov IRL-2500 has been extensively tested in these models to demonstrate its in vivo efficacy as an ETB receptor antagonist.

In anesthetized rats, intravenous administration of IRL-2500 (10 mg/kg) was shown to inhibit the initial transient decrease in mean arterial pressure (MAP) induced by the ETB-selective agonist IRL 1620 (0.5 nmol/kg, i.v.). nih.govmedchemexpress.com Furthermore, IRL-2500 successfully attenuated the IRL 1620-mediated increase in renal vascular resistance (RVR) in these anesthetized rats. nih.govmedchemexpress.com These findings highlight IRL-2500's ability to counteract ETB receptor-mediated cardiovascular effects in a living system. In another study, IRL-2500 was used as an ETB antagonist to investigate capsaicin-mediated pressor responses in control and db/db mice. physiology.org It was observed that ETB inhibition by IRL-2500 had no effect on the capsaicin-mediated pressor response in control mice. physiology.org

Table 2: In Vivo Cardiovascular Effects of IRL-2500 in Anesthetized Rats

| Agonist | Dose (i.v.) | IRL-2500 Dose (i.v.) | Effect on MAP | Effect on RVR | Reference |

| IRL 1620 | 0.5 nmol/kg | 10 mg/kg | Inhibited initial decrease | Attenuated increase | nih.govmedchemexpress.com |

Rodent models are critical for investigating central nervous system (CNS) injuries, such as traumatic brain injury (TBI) and stroke, allowing for the assessment of neurological deficits, brain edema, and the integrity of the blood-brain barrier. researchgate.netnih.govfrontiersin.org IRL-2500 has been applied in these models to explore the role of ETB receptors in CNS pathology and potential therapeutic interventions.

In a mouse cold injury model, intracerebroventricular (ICV) administration of IRL-2500 significantly attenuated the increase in brain water content when given prior to the injury. researchgate.netplos.org This suggests a protective effect against brain edema formation. Moreover, IRL-2500 inhibited the cold injury-induced extravasation of Evans blue and albumin, indicating a reduction in blood-brain barrier disruption. plos.org Importantly, repeated administration of IRL-2500 even after the induction of cold injury also attenuated both the increase in brain water content and the extravasation of these markers. plos.org Beyond edema, IRL-2500 was observed to attenuate the induction of glial fibrillary acidic protein (GFAP)-positive reactive astrocytes around the injured area following cold injury. plos.org These results collectively suggest that ETB receptor antagonists like IRL-2500 may offer an effective approach to ameliorate brain edema and related pathological changes following various brain insults. plos.org

Therapeutic and Research Applications of Irl 2500

Role as a Pharmacological Tool for Dissecting ETB Receptor-Mediated Responses

IRL-2500 is characterized as a potent and selective antagonist of the endothelin B (ETB) receptor. Its selectivity is demonstrated by its inhibitory concentration 50 (IC50) values: 1.3 nM for ETB receptors and 94 nM for ETA receptors, indicating a significantly higher affinity for the ETB subtype. This high selectivity makes IRL-2500 an invaluable tool for distinguishing ETB receptor-mediated responses from those mediated by the ETA receptor.

In in vivo studies, IRL-2500 has been shown to inhibit the initial transient decrease in mean arterial pressure (MAP) induced by the ETB-selective agonist IRL-1620 in anesthetized rats. Furthermore, it attenuates the IRL-1620-mediated increase in renal vascular resistance (RVR) in these animals. These findings underscore its utility in dissecting the specific roles of ETB receptors in cardiovascular regulation.

Beyond systemic circulation, IRL-2500 has been instrumental in evaluating pulmonary vasodilator responses. In studies using intact chest rats, pretreatment with IRL-2500 (10 mg/kg, i.v.) significantly blocked the dose-dependent vasodilator responses to endothelin-1 (B181129) (ET-1), IRL-1620, and ET-3 in the pulmonary vascular bed. This indicates that these vasodilator effects are primarily mediated by the ETB receptor and highlights IRL-2500's role in studying pulmonary vascular regulation in vivo.

Table 1: Selectivity of IRL-2500 for Endothelin Receptors

| Receptor Subtype | IC50 Value (nM) | Selectivity |

| ETB | 1.3 | High |

| ETA | 94 | Low |

Table 2: In Vivo Effects of IRL-2500 in Rats

| Agonist/Condition | Effect without IRL-2500 | Effect with IRL-2500 (10 mg/kg, i.v.) | Reference |

| IRL-1620 | Initial transient decrease in MAP | Inhibited | |

| IRL-1620 | Increase in RVR | Attenuated | |

| ET-1, IRL-1620, ET-3 (pulmonary) | Dose-dependent vasodilator responses (e.g., 8.1 ± 0.4 mmHg decrease in PAP for ET-1 at 1µg) | Significantly blocked (e.g., 0.9 ± 0.1 mmHg decrease for ET-1 at 1µg) |

Contribution to the Understanding of Endothelin System Pathophysiology

The endothelin system, comprising endothelin peptides and their receptors (ETA and ETB), plays a critical role in various physiological and pathophysiological processes, including blood pressure regulation. IRL-2500's specific antagonism of the ETB receptor has provided crucial insights into the distinct contributions of this receptor subtype to disease mechanisms.

Research has shown that IRL-2500 can elucidate the autocrine role of the ETB receptor. For instance, studies on cultured canine aortic endothelial cells demonstrated that stimulation of the ETB receptor by sarafotoxin S6c increased the production and secretion of adrenomedullin (B612762) (ADM), a vasodilating and natriuretic peptide. This effect was blocked by IRL-2500 but not by the ETA receptor antagonist FR-139317. Furthermore, IRL-2500 alone significantly decreased basal ADM secretion, suggesting that endogenous ET-1 regulates ADM secretion via an autocrine action on the ETB receptor. This finding extends the understanding of the ETB receptor's endocrine role to include the regulation of ADM, highlighting its broader involvement in vasoactive systems.

Recent structural biology advancements, including the crystal structure of the human ETB receptor in complex with IRL-2500 at 2.7 Å resolution, have provided profound insights into the molecular basis of ETB receptor function and selectivity. This structural analysis revealed that IRL-2500 stabilizes the inactive conformation of the ETB receptor by its biphenyl (B1667301) group penetrating the transmembrane core. Such detailed structural information is vital for understanding the pathophysiology of conditions where ETB receptor dysregulation is implicated.

Potential in Cardiovascular Disorders Research

The endothelin system is deeply implicated in cardiovascular homeostasis and various cardiovascular disorders. IRL-2500, as a selective ETB antagonist, has been a valuable compound in investigating the ETB receptor's role in these conditions.

As noted, IRL-2500 inhibits ETB receptor-mediated increases in blood pressure and renal vascular resistance in rats. This directly relates to its potential in understanding and researching conditions like hypertension and renal dysfunction, where the endothelin system is known to play a pathogenic role. The ability of IRL-2500 to block ETB receptor-mediated vasodilation in the pulmonary vascular bed also suggests its relevance in studying pulmonary hypertension and other pulmonary vascular disorders.

While ETA receptor antagonists are more commonly pursued for direct therapeutic intervention in cardiovascular diseases due to their vasoconstrictive effects, the ETB receptor's role in mediating vasodilation and clearance of ET-1 makes its selective modulation with tools like IRL-2500 crucial for a comprehensive understanding of the complex interplay within the cardiovascular system.

Potential in Neurological Disorders Research

The endothelin system extends beyond the cardiovascular system, with endothelin peptides and receptors present in the central nervous system, where they are involved in various functions, including cell proliferation, differentiation, and neurotransmission. IRL-2500 has demonstrated potential in neurological disorders research, particularly concerning its preventive effects against brain edema.

Increased levels of endothelin-1 (ET-1) in the brain have been observed in animal models of nerve injury and in patients suffering from stroke, head trauma, and neurodegenerative diseases. Endothelin B (ETB) receptors are highly expressed in astrocytes within the brain and are upregulated following brain injury. Activation of astrocytic ETB receptors can promote the induction of reactive astrocytes, a process implicated in neurological pathology. Conversely, ETB antagonists have been shown to reduce reactive astrocyte induction in animal models of brain injury.

While the ETB receptor agonist IRL-1620 has shown neuroprotective effects by promoting angiogenesis and neurogenesis and ameliorating ischemic brain injury, the role of ETB antagonists like IRL-2500 is crucial for understanding the counter-regulatory mechanisms and potential therapeutic avenues related to ETB receptor blockade in neurological contexts, such as controlling astrocytic activation. The structural insights gained from the IRL-2500/ETB receptor complex also contribute to the broader understanding of ETB receptor function in the brain.

Future Directions in Drug Design and Development Based on Inverse Agonism

A significant discovery regarding IRL-2500 is its function as an inverse agonist for the ETB receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the basal, constitutive activity of a receptor.

The crystal structure of the human ETB receptor in complex with IRL-2500 revealed the molecular basis of this inverse agonism. The biphenyl group of IRL-2500 penetrates into the transmembrane core of the receptor, specifically interacting with and stabilizing the inactive conformation. This interaction involves sandwiching the W336 (Trp336) side chain in transmembrane helix 6 (TM6), which is part of a highly conserved motif (CWxP6.50) crucial for the activation mechanism of Class A G-protein-coupled receptors (GPCRs). By tightly preventing the inward rotation of W336, IRL-2500 rigidly prevents the transition to the active state, thereby reducing basal activity.

This detailed understanding of IRL-2500's inverse agonism provides a valuable template for future drug design. It expands the chemical space for developing endothelin receptor antagonists and offers a paradigm for designing inverse agonists for other Class A GPCRs. The insights into how IRL-2500 stabilizes the inactive state can guide the development of novel therapeutics that not only block receptor activation but also actively dampen constitutive signaling, potentially leading to more effective treatments for diseases where receptor overactivity is a contributing factor.

Exploration of Potential Broader Biological Roles and Off-Target Interactions

While IRL-2500 is highly selective for the ETB receptor over the ETA receptor, as evidenced by its IC50 values, the exploration of its potential broader biological roles and off-target interactions is a critical aspect of comprehensive pharmacological characterization. The endothelin system itself is widely distributed in various tissues and involved in numerous physiological and pathophysiological responses, suggesting a complex biological landscape.

In drug discovery, identifying and characterizing off-target interactions is crucial for predicting potential side effects and understanding the full pharmacological profile of a compound. While the provided research focuses on IRL-2500's specific interaction with the ETB receptor, particularly its role as a selective antagonist and inverse agonist, the general principles of drug development necessitate a thorough investigation into any unintended interactions with other biological targets. Computational tools and systems-level perspectives are increasingly employed to simulate the impact of modulating a target protein on broader cellular networks, which can help identify potential compensatory mechanisms and predict adverse off-target effects. Although specific off-target interactions for IRL-2500 beyond its known selectivity for ETB are not detailed in the provided information, the ongoing research into the complexity of the endothelin system and its interactions with "hereto unrecognized proteins" suggests a continuous need for comprehensive profiling of such compounds.

常见问题

Q. What is the mechanistic basis of IRL-2500 as an endothelin receptor antagonist, and how does its selectivity for ETB receptors influence experimental outcomes?

IRL-2500 selectively inhibits endothelin ETB receptors, which are implicated in vasoconstriction, inflammation, and blood-brain barrier regulation. Unlike ETA receptor antagonists (e.g., FR139317), ETB antagonists like IRL-2500 reduce edema by blocking ETB-mediated pathways, such as astrocyte activation and vascular leakage. Researchers should validate receptor specificity using comparative studies with ETA/ETB antagonists and receptor knockout models .

Q. How should researchers optimize dosing and administration routes for IRL-2500 in murine models of brain injury?

In cold injury models, intracerebroventricular (ICV) administration is common, with doses ranging from 0.1–1.0 nmol/animal. Pre-injury dosing is critical to observe prophylactic effects, while post-injury repeated dosing (e.g., every 24 hours) sustains efficacy. Include vehicle controls and monitor Evans Blue extravasation to quantify blood-brain barrier integrity .

Q. What are the primary outcome measures for assessing IRL-2500 efficacy in reducing cerebral edema?

Key metrics include:

- Brain water content : Gravimetric analysis post-mortem.

- Vascular leakage : Evans Blue or endogenous albumin extravasation.

- Astrocyte activation : GFAP immunolabeling in injury regions. Ensure statistical rigor using logistic regression or multilevel models to account for variability in animal cohorts .

Advanced Research Questions

Q. How can researchers resolve contradictions in IRL-2500 efficacy across different experimental models of blood-brain barrier disruption?

Discrepancies may arise from species-specific receptor expression, injury mechanisms (e.g., traumatic vs. ischemic), or administration timing. Address these by:

- Cross-validating models : Compare cold injury, stroke, and trauma models.

- Combining pharmacological and genetic approaches : Use ETB knockout mice to isolate receptor-specific effects.

- Meta-analysis : Aggregate data from published studies to identify confounding variables .

Q. What methodological strategies ensure reproducibility in studies involving IRL-2500?

- Protocol transparency : Detail administration routes, dosing schedules, and animal strain specifics (e.g., ddY mice in cold injury models).

- Data sharing : Publish raw datasets (e.g., immunolabeling results, edema metrics) in supplementary materials.

- Replication controls : Include positive controls (e.g., BQ788 for ETB antagonism) and negative controls (e.g., FR139317 for ETA) .

Q. How can IRL-2500 be integrated with omics approaches to elucidate downstream signaling pathways in brain injury?

Pair IRL-2500 treatment with transcriptomic (RNA-seq) or proteomic (LC-MS) profiling to identify ETB-regulated pathways. Focus on markers like GFAP (astrocytosis), claudin-5 (blood-brain barrier integrity), and endothelin-converting enzyme (ECE-1). Use bioinformatics tools (e.g., RegEnBase for SCI data integration) to contextualize findings .

Q. What statistical frameworks are appropriate for analyzing time-dependent effects of IRL-2500 in longitudinal studies?

Employ mixed-effects models to account for repeated measurements (e.g., edema reduction over 72 hours). Use Kaplan-Meier survival analysis for mortality endpoints and Cox regression for hazard ratios. Report p-values with confidence intervals to enhance interpretability .

Methodological Challenges and Solutions

Q. How should researchers validate the specificity of IRL-2500 in immunolabeling or receptor-binding assays?

- Antibody controls : Omit primary antibodies to rule out nonspecific binding (as in Diplura studies).

- Competitive assays : Co-administer unlabeled endothelin peptides to confirm receptor displacement.

- Cross-reactivity screens : Test IRL-2500 against related GPCRs (e.g., angiotensin receptors) .

Q. What ethical considerations are critical when using IRL-2500 in animal studies?

- Ethical approval : Adhere to institutional guidelines (e.g., ARRIVE 2.0) for animal welfare.

- Humane endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, severe neurological deficits).

- Sample size minimization : Use power analysis to justify animal numbers, reducing excess use .

Data Presentation and Reporting

Q. What are best practices for presenting IRL-2500 study data in peer-reviewed journals?

- Figures : Include high-resolution images of immunolabeled brain sections (GFAP, Evans Blue).

- Tables : Summarize dose-response relationships, edema metrics, and statistical outputs.

- Supplementary materials : Provide raw data tables, antibody catalog numbers, and detailed protocols per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。